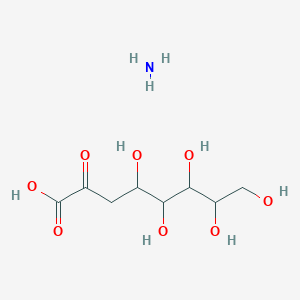![molecular formula C13H15NO4S2 B12347497 Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B12347497.png)
Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime is a chemical compound with a complex structure that includes a thienyl group, a sulfonyl group, and an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime typically involves the reaction of 1-(2-thienyl)ethanone with O-[(4-methylphenyl)sulfonyl]hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thienyl group.
Scientific Research Applications
Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the thienyl and sulfonyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-thienyl)-: A simpler analog without the sulfonyl and oxime groups.
Ethanone, 1-(4-methylphenyl)-: Contains a methylphenyl group but lacks the thienyl and oxime groups.
Ethanone, 1-(4-methyl-2-thienyl)-: Similar structure but with a methyl group on the thienyl ring.
Uniqueness
Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime is unique due to the presence of both the thienyl and sulfonyl oxime groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H15NO4S2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(NE)-N-(1-thiophen-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C7H8O3S.C6H7NOS/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(7-8)6-3-2-4-9-6/h2-5H,1H3,(H,8,9,10);2-4,8H,1H3/b;7-5+ |
InChI Key |
WWSOCDBPBQHGHH-QIHXQYKCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\O)/C1=CC=CS1 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NO)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


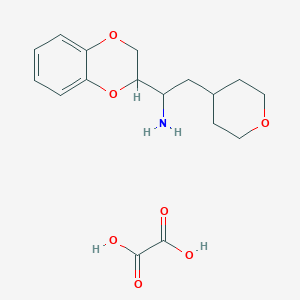
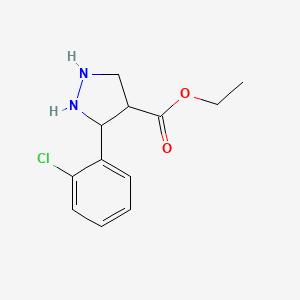
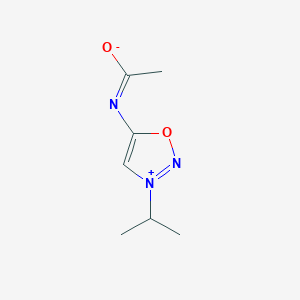
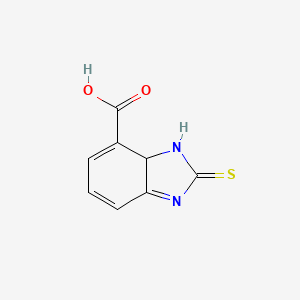

![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)


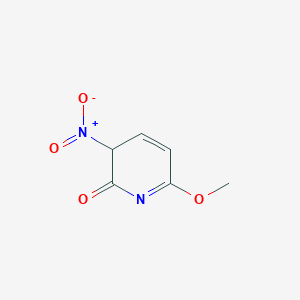

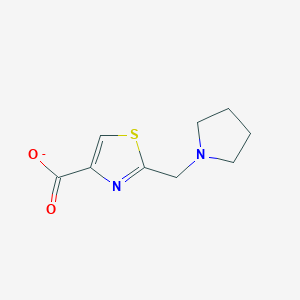

![3aH-thieno[2,3-b]pyridin-4-one](/img/structure/B12347485.png)
